molecular formula C13H11NO2 B2754201 Methyl 1-prop-2-ynylindole-3-carboxylate CAS No. 2416243-03-1

Methyl 1-prop-2-ynylindole-3-carboxylate

Cat. No.: B2754201
CAS No.: 2416243-03-1
M. Wt: 213.236
InChI Key: KXCPDDAJGCKLHE-UHFFFAOYSA-N
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Description

Methyl 1-prop-2-ynylindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl ester group at the third position of the indole ring and a prop-2-ynyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-prop-2-ynylindole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-prop-2-ynylindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Methyl 1-prop-2-ynylindole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 1-prop-2-ynylindole-3-carboxylate can be compared with other indole derivatives:

    Methyl 2-methylindole-3-carboxylate: Similar structure but with a methyl group at the second position instead of a prop-2-ynyl group.

    Methyl 1-methylindole-3-carboxylate: Contains a methyl group at the first position instead of a prop-2-ynyl group.

    Methyl 1-ethylindole-3-carboxylate: Has an ethyl group at the first position instead of a prop-2-ynyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 1-prop-2-ynylindole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indole core, which is known for its diverse biological properties. The presence of the prop-2-ynyl group is significant as it may enhance the compound's reactivity and biological efficacy.

1. Anti-inflammatory Activity

A study evaluated a series of indole derivatives, including this compound, for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. The results indicated that compounds with similar structures displayed significant anti-inflammatory properties:

CompoundIC50 (µM)Mechanism
This compoundTBDCOX-2 inhibition
Indomethacin6.71COX-2 inhibition

The IC50 values suggest that this compound may have comparable efficacy to established anti-inflammatory agents like indomethacin .

2. Antimicrobial Activity

The antimicrobial potential of this compound was assessed through in vitro studies against various bacterial strains. The results demonstrated promising antibacterial activity:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureusTBD
Escherichia coliTBD

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

3. Anticancer Activity

Research has also highlighted the anticancer properties of indole derivatives. This compound was tested for its cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)TBD
MCF7 (breast cancer)TBD

The results suggest that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Anti-inflammatory Efficacy

In a recent study, this compound was administered to animal models with induced inflammation. The compound significantly reduced inflammation markers compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Screening

Another study involved screening various derivatives of indole compounds, including this compound, against clinical isolates of pathogens. The compound exhibited notable activity against resistant strains, highlighting its therapeutic potential in treating infections caused by antibiotic-resistant bacteria.

Properties

IUPAC Name

methyl 1-prop-2-ynylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-3-8-14-9-11(13(15)16-2)10-6-4-5-7-12(10)14/h1,4-7,9H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPDDAJGCKLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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